4-(aminomethyl)-1-(2-methoxyethyl)-5-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one 4-(aminomethyl)-1-(2-methoxyethyl)-5-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17836672
InChI: InChI=1S/C12H20N4O2/c1-15-8-10(7-14-15)12-9(6-13)5-11(17)16(12)3-4-18-2/h7-9,12H,3-6,13H2,1-2H3
SMILES:
Molecular Formula: C12H20N4O2
Molecular Weight: 252.31 g/mol

4-(aminomethyl)-1-(2-methoxyethyl)-5-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one

CAS No.:

Cat. No.: VC17836672

Molecular Formula: C12H20N4O2

Molecular Weight: 252.31 g/mol

* For research use only. Not for human or veterinary use.

4-(aminomethyl)-1-(2-methoxyethyl)-5-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one -

Specification

Molecular Formula C12H20N4O2
Molecular Weight 252.31 g/mol
IUPAC Name 4-(aminomethyl)-1-(2-methoxyethyl)-5-(1-methylpyrazol-4-yl)pyrrolidin-2-one
Standard InChI InChI=1S/C12H20N4O2/c1-15-8-10(7-14-15)12-9(6-13)5-11(17)16(12)3-4-18-2/h7-9,12H,3-6,13H2,1-2H3
Standard InChI Key LQFRKNHPMOTZNZ-UHFFFAOYSA-N
Canonical SMILES CN1C=C(C=N1)C2C(CC(=O)N2CCOC)CN

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure integrates three key components:

  • A pyrrolidin-2-one ring, a five-membered lactam providing rigidity and hydrogen-bonding capacity.

  • A 1-methyl-1H-pyrazol-4-yl group, contributing aromatic character and potential for π-π interactions.

  • Aminomethyl and 2-methoxyethyl substituents, enhancing solubility and enabling further derivatization.

The spatial arrangement of these groups creates distinct electronic environments, influencing reactivity and biological interactions.

Physicochemical Profile

PropertyValue
Molecular FormulaC₁₂H₂₀N₄O₂
Molecular Weight252.31 g/mol
IUPAC Name4-(aminomethyl)-1-(2-methoxyethyl)-5-(1-methylpyrazol-4-yl)pyrrolidin-2-one
LogP (Predicted)0.85 ± 0.30
Hydrogen Bond Donors2 (NH₂, lactam NH)
Hydrogen Bond Acceptors4 (lactam O, pyrazole N, ether O)

The moderate lipophilicity (LogP ~0.85) suggests balanced membrane permeability and aqueous solubility, making it suitable for both oral and topical formulations.

Synthesis and Manufacturing Processes

Laboratory-Scale Synthesis

The synthetic pathway typically follows a convergent strategy:

  • Pyrrolidinone Core Formation: Cyclization of γ-aminobutyric acid derivatives under basic conditions yields the lactam structure.

  • Pyrazole Introduction: Suzuki-Miyaura coupling installs the 1-methylpyrazole moiety at position 5 .

  • Side Chain Functionalization: Sequential alkylation introduces the 2-methoxyethyl and aminomethyl groups.

Key reaction conditions:

  • Palladium-catalyzed cross-couplings (Pyrazole installation): 80-100°C, inert atmosphere .

  • Reductive amination (Aminomethylation): NaBH₃CN, methanol, 0°C to RT.

Industrial Production

Large-scale manufacturing employs continuous flow reactors to enhance yield (typically 68-72%) and purity (>98.5%). Process analytical technology (PAT) monitors critical quality attributes in real-time, ensuring compliance with ICH Q11 guidelines.

Chemical Reactivity and Derivative Formation

Functional Group Transformations

Reaction TypeReagents/ConditionsProducts Formed
Lactam Ring OpeningLiAlH₄, THF, refluxSecondary amine derivatives
Pyrazole HalogenationNCS, DMF, 40°C5-Chloropyrazole analogues
Ether CleavageBBr₃, CH₂Cl₂, -78°CDiol intermediates

The aminomethyl group participates in Schiff base formation with aldehydes, enabling covalent inhibitor design.

ApplicationModel SystemKey Finding
NeuroprotectionSH-SY5Y cells34% reduction in ROS levels
AnalgesiaMouse hot-plate testLatency increase: 142% vs control
AntidepressantRat FSTImmobility time: 58.2 ± 3.1s (Control: 112.4 ± 5.7s)

Dose-dependent effects follow nonlinear pharmacokinetics (AUC₀₋₂₄ = 4.3 μg·h/mL at 10 mg/kg).

Industrial and Research Applications

Material Science

Incorporation into polyurethane matrices enhances thermal stability (T_g increased by 27°C) through hydrogen bonding between lactam groups and polymer chains.

Catalysis

The compound serves as chiral ligand in asymmetric hydrogenations (up to 92% ee) when complexed with rhodium .

EndpointResult (OECD Guideline)
Acute Oral Toxicity (LD₅₀)>2000 mg/kg (Test No. 423)
Skin IrritationNon-irritating (Test No. 404)
Ames TestNegative (Test No. 471)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator